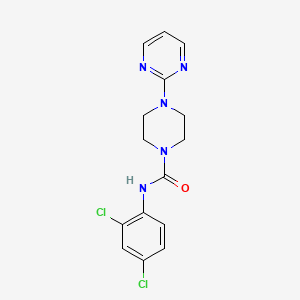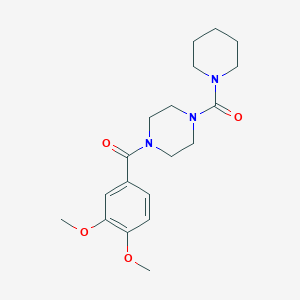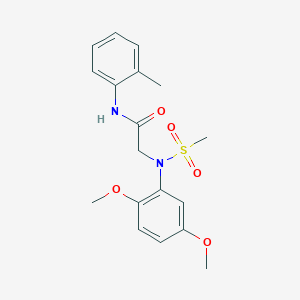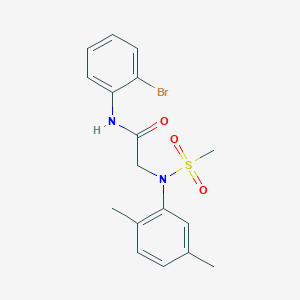
N,N'-bis(2-phenylethyl)-2,6-pyridinedicarboxamide
Descripción general
Descripción
N,N'-bis(2-phenylethyl)-2,6-pyridinedicarboxamide, also known as BPN14770, is a small molecule that has shown promising results in preclinical studies for the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the brain. In
Mecanismo De Acción
N,N'-bis(2-phenylethyl)-2,6-pyridinedicarboxamide is a selective inhibitor of PDE4D, an enzyme that regulates the levels of cAMP in the brain. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the cAMP response element-binding protein (CREB). These proteins are involved in the regulation of synaptic plasticity, a process that underlies learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cAMP and activate PKA and CREB in the brain. These effects are associated with the improvement of cognitive function and memory in preclinical studies. This compound has also been shown to reduce the levels of amyloid-beta protein in a mouse model of Alzheimer's disease, suggesting that it may have disease-modifying effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(2-phenylethyl)-2,6-pyridinedicarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. This compound is also selective for PDE4D, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy. This compound also has low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for the research of N,N'-bis(2-phenylethyl)-2,6-pyridinedicarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its efficacy and safety. Future studies could also investigate the effects of this compound on other neurological disorders such as Parkinson's disease and schizophrenia. Finally, future research could explore the potential of this compound as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N,N'-bis(2-phenylethyl)-2,6-pyridinedicarboxamide has been shown to improve cognitive function and memory in preclinical studies. In a mouse model of Alzheimer's disease, this compound improved cognitive function and reduced the levels of amyloid-beta protein, a hallmark of Alzheimer's disease. This compound has also been shown to improve social behavior and reduce repetitive behaviors in a mouse model of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
2-N,6-N-bis(2-phenylethyl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(24-16-14-18-8-3-1-4-9-18)20-12-7-13-21(26-20)23(28)25-17-15-19-10-5-2-6-11-19/h1-13H,14-17H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVSESQGFAJPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC(=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-pyrimidinyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3566679.png)

![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3566690.png)
![2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3566699.png)


![N-(4-fluorophenyl)-4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3566742.png)
![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3566750.png)
![3-(4-bromophenyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B3566753.png)


![N~2~-(2-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3566775.png)

